3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole
Description
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
3-ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)6-8-4-5-11-7-8/h8,11H,3-7H2,1-2H3 |
InChI Key |
NEHPPFPZRYIUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CC2CCNC2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-1,2,4-triazole Intermediate
- Starting Material: 1,2,4-triazole
- Reaction: Nucleophilic substitution with chloromethane under strongly basic conditions (potassium hydroxide in ethanol) at reflux.
- Outcome: Selective methylation at the N1 position to yield 1-methyl-1H-1,2,4-triazole.
- Notes: This step avoids isomerization by controlling base strength and temperature, achieving moderate to good yields (~50-60%).
Protection and Functionalization at the 5-Position
- Protection: Lithiation of the 1-methyl-1H-1,2,4-triazole with n-butyllithium or lithium diisopropylamide (LDA) at low temperature in tetrahydrofuran (THF), followed by reaction with dibromomethane or trimethylchlorosilane to install a bromine or trimethylsilyl group at the 5-position.
- Purpose: This protection directs subsequent reactions selectively to the 3-position.
- Outcome: Formation of 5-bromo-1-methyl-1H-1,2,4-triazole or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole.
Carboxylation at the 3-Position
- Reaction: Treatment of the 5-substituted intermediate with LDA followed by bubbling carbon dioxide (CO₂) at low temperature.
- Outcome: Formation of 5-substituted-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
- Notes: This step introduces a carboxyl group at the 3-position, which is a versatile handle for further modification.
Conversion to Methyl Ester and Deprotection
- Reaction: The carboxylic acid is converted to the methyl ester using thionyl chloride and methanol.
- Deprotection: Removal of the 5-position protective group under mild conditions to regenerate the free 5-position for further substitution.
- Outcome: 1-methyl-1H-1,2,4-triazole-3-methyl formate intermediate.
Introduction of the Ethyl Group at the 3-Position
Attachment of the Pyrrolidin-3-ylmethyl Side Chain at the 5-Position
- Approach: Alkylation of the 5-position with a suitable pyrrolidin-3-ylmethyl halide or via reductive amination using pyrrolidin-3-ylmethanol derivatives.
- Conditions: Typically carried out in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) with bases such as sodium hydride or potassium carbonate to promote nucleophilic substitution.
- Outcome: Formation of the target compound this compound.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Key Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 1,2,4-triazole, KOH, chloromethane, EtOH reflux | 1-methyl-1H-1,2,4-triazole | Selective N1 methylation, avoids isomerization |
| 2 | Lithiation and protection | n-BuLi or LDA, THF, dibromomethane or TMSCl | 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole | Protects 5-position for directed reactions |
| 3 | Carboxylation | LDA, CO₂, THF, low temperature | 5-substituted-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | Introduces carboxyl group at 3-position |
| 4 | Esterification and deprotection | Thionyl chloride, methanol; deprotection reagents | 1-methyl-1H-1,2,4-triazole-3-methyl formate | Converts acid to ester, removes protection |
| 5 | Alkylation | Alkyl halides or organometallics | 3-ethyl-1-methyl-1H-1,2,4-triazole | Introduces ethyl group at 3-position |
| 6 | Nucleophilic substitution | Pyrrolidin-3-ylmethyl halide, base, solvent | This compound | Final substitution at 5-position |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and purity.
- Mass Spectrometry: Confirms molecular weight (194.28 g/mol) and molecular formula (C10H18N4).
- Infrared Spectroscopy: Identifies functional groups, especially triazole ring vibrations.
- Chromatography: Purification by column chromatography (silica gel) using ethyl acetate/hexane gradients.
- X-ray Crystallography: Used in research to confirm 3D structure and substitution sites.
Research Discoveries and Optimization
- The use of lithium diisopropylamide for lithiation and carbon dioxide for carboxylation is a well-established method to functionalize the 3-position of 1,2,4-triazoles with high regioselectivity.
- Protection of the 5-position is crucial to avoid unwanted side reactions and to achieve high yields.
- The methylation at N1 is optimized by controlling base strength and temperature to minimize isomerization and over-quaternization.
- Introduction of the pyrrolidin-3-ylmethyl group enhances solubility and biological activity, making the compound a promising candidate for pharmaceutical research.
- Reaction conditions such as solvent choice, temperature, and reagent stoichiometry critically influence yields and purity.
Chemical Reactions Analysis
Cyclization Reactions
Cyclization is pivotal in synthesizing and modifying the triazole-pyrrolidine framework. Key methods include:
-
Intramolecular cyclization : Ethyl and methyl substituents react with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the triazole ring at 80–100°C.
-
Ring-closing metathesis : Employing Grubbs catalysts (e.g., RuCl₂(PCy₃)₂) facilitates the formation of fused heterocycles, enhancing structural complexity.
Table 1: Cyclization Reaction Conditions and Outcomes
| Reagents/Catalysts | Temperature (°C) | Solvent | Yield (%) | Application |
|---|---|---|---|---|
| K₂CO₃ | 80 | DMF | 65–70 | Core synthesis |
| Grubbs Catalyst | 25 | DCM | 45–50 | Fused ring systems |
Click Chemistry: Huisgen Azide-Alkyne Cycloaddition
The triazole moiety participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling functionalization. For example:
-
Reaction with phenylacetylene in the presence of CuSO₄·5H₂O and sodium ascorbate yields 1,4-disubstituted triazoles (45–89% yield) .
-
This method is critical for creating hybrids with enhanced bioactivity, such as anticancer agents .
Table 2: CuAAC Reaction Parameters
| Alkyne | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| Phenylacetylene | CuSO₄·5H₂O/Na ascorbate | DCM/H₂O (1:1) | 89 |
| Ethynylcyclopropane | CuSO₄·5H₂O/Na ascorbate | DCM/H₂O (1:1) | 68 |
Alkylation and Acylation
The pyrrolidine nitrogen and triazole ring undergo alkylation/acylation to introduce new functional groups:
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) in THF at 0°C selectively modifies the pyrrolidine nitrogen.
-
Acylation : Acetyl chloride in pyridine acylates the triazole N-H position, improving lipophilicity for drug design.
Nucleophilic Substitution
The ethyl group on the triazole can be replaced via SN2 mechanisms:
-
Reaction with NaN₃ in DMSO substitutes the ethyl group with an azide, forming intermediates for further click chemistry.
Condensation Reactions
Condensation with dicarbonyl compounds expands the heterocyclic system:
-
Example : 4,5-Diamino-1,2,3-triazole reacts with glyoxal to form triazolo[4,5-b]pyrazines (30–35% yield) . This method diversifies the compound’s applications in materials science.
Stability Under Oxidative and Reductive Conditions
-
Oxidation : The pyrrolidine ring resists oxidation under mild conditions (e.g., H₂O₂), but strong oxidants like KMnO₄ degrade the triazole core.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering electronic properties.
Scientific Research Applications
Physicochemical Properties
Biological Activities and Applications
Triazoles are a class of compounds that have garnered attention in medicinal chemistry because of their diverse biological activities. Both 1,2,3 and 1,2,4-triazoles can accommodate a broad range of substituents around their core structures, allowing for the creation of novel bioactive molecules . Triazole derivatives have exhibited antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also useful in organocatalysis, agrochemicals, and materials science . Many 1,2,4-triazole-derived drugs are used as antifungal, herbicidal, antiviral, and catalase inhibitors .
This compound has several potential applications:
- Medicinal Chemistry: Due to the biological activities of triazoles, this compound may be a candidate for drug development .
- Research Purposes: It can be employed in chemical research and development as a building block for synthesizing more complex molecules.
- Material Science : Triazoles are also important in materials science .
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Triazole Derivatives
Structural and Functional Group Analysis
The biological and physicochemical properties of 1,2,4-triazoles are highly dependent on substituent effects. Below is a comparative analysis of key analogs:
Key Findings:
Lipophilicity and Bioavailability: The ethyl and methyl groups in the target compound enhance lipophilicity compared to polar analogs like Ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate, which contains a hydrophilic pyridine and ester group . This difference may favor blood-brain barrier penetration in medicinal applications. In contrast, β-(1,2,4-triazol-1-yl)-L-alanine exhibits high water solubility due to its amino acid side chain, making it suitable for plant systemic uptake .
Hydrogen Bonding and Crystallinity: The pyrrolidine substituent in the target compound provides a secondary amine, enabling hydrogen bonding interactions critical for crystal packing or receptor binding . This contrasts with difenoconazole, where bulky chlorophenyl-dioxolane groups dominate crystal lattice interactions .
Biological Activity: Difenoconazole and other agrochemical triazoles leverage halogenated aryl groups for fungicidal activity, whereas the target compound’s pyrrolidine group may target neurological or bacterial systems . Hybrid structures like 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole demonstrate enhanced antioxidant activity due to synergistic heterocyclic motifs .
Synthetic Accessibility :
- The target compound’s synthesis likely involves alkylation of the triazole core, whereas Ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate requires esterification and pyridine coupling .
Biological Activity
3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring substituted with an ethyl group, a methyl group, and a pyrrolidin-3-ylmethyl side chain. Its molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms. The triazole ring is known for its involvement in various biological activities and synthetic applications.
Biological Activities
Research indicates that compounds containing the triazole moiety exhibit a range of biological activities:
- Antimicrobial Activity : The compound shows potential as an antimicrobial agent against various pathogens, including drug-resistant strains of bacteria.
- Anticancer Properties : Similar triazole derivatives have been studied for their anticancer effects, suggesting that this compound may also possess such properties.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole | Lacks ethyl group; similar pyrrolidine substitution | Antimicrobial activity |
| 4-Amino-5-(pyrrolidinyl)-1H-pyrazole | Contains pyrazole instead of triazole; amino substitution | Anticancer properties |
| 3-Ethylthio-5-(pyrrolidinyl)-1H-pyrazole | Contains thioether; similar pyrrolidine substitution | Antimicrobial and antifungal activity |
The unique combination of ethyl and methyl groups along with the pyrrolidine moiety may enhance its solubility and biological efficacy compared to other similar compounds.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors. This interaction could modulate their activity, potentially leading to antimicrobial or anticancer effects.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Antimicrobial Studies : A study demonstrated that derivatives of triazoles showed promising antibiotic activity against drug-resistant Staphylococcus aureus strains and Mycobacterium tuberculosis. These findings suggest that similar compounds may exhibit comparable efficacy .
- Inhibition Studies : In vitro assays have indicated that certain triazole derivatives can inhibit inorganic pyrophosphatases (PPases), which are crucial for bacterial survival. Compounds exhibiting over 35% inhibition at concentrations of 100 μM were further evaluated for their IC50 values .
Table 2: Inhibition Data from Selected Studies
| Compound | Target | % Inhibition at 100 μM | IC50 (μM) |
|---|---|---|---|
| Compound 12a | MtPPase | >35% | TBD |
| Compound 22h | MRSA | TBD | 30 |
These results underline the importance of structural modifications in enhancing biological activity.
Q & A
Spectroscopic Analysis :
- 1H/13C NMR : Record in DMSO-d6 or CDCl3; compare chemical shifts with predicted values (e.g., pyrrolidine protons at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., triazole C=N stretching at ~1500 cm⁻¹) .
X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). Analyze bond lengths and angles to confirm regiochemistry .
Advanced Research Questions
Q. How to design experiments to analyze hydrogen-bonding interactions in the crystal lattice?
- Methodological Answer :
X-ray Diffraction : Collect high-resolution (<1.0 Å) data. Use SHELXTL for structure solution and refinement .
Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bond motifs (e.g., D(2) chains or R₂²(8) rings). Tools like Mercury (CCDC) automate pattern recognition .
Q. How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Methodological Answer :
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., ketoconazole for 14α-demethylase assays) .
- Validate via dose-response curves (3–5 replicates) .
Data Reproducibility : Test under varying conditions (pH, temperature) to identify confounding factors. Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Q. What computational methods predict pharmacokinetic properties of this triazole derivative?
- Methodological Answer :
ADMET Profiling : Use SwissADME or ADMETLab 2.0 to predict solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 14α-demethylase) using GROMACS. Analyze RMSD and binding free energy (MM-PBSA) over 100-ns trajectories .
Q. How does substituent variation (e.g., pyrrolidine vs. piperazine) impact biological activity?
- Methodological Answer :
Structure-Activity Relationship (SAR) Studies :
- Synthesize analogs with modified substituents (e.g., replace pyrrolidine with piperazine) using methods in .
- Test against biological targets (e.g., antifungal activity via microbroth dilution) .
Docking Studies : Use AutoDock Vina to compare binding poses and affinity scores. Prioritize analogs with lower ΔG values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
